N-[(4-methoxythian-4-yl)methyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-[(4-methoxythian-4-yl)methyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Action Environment
Environmental factors significantly influence drug action:
- The compound’s stability and solubility vary with pH. Heat or cold can impact its efficacy. Photosensitivity may affect stability. Interactions with other molecules (e.g., enzymes, ions) matter.
Its intricate dance within biological systems awaits exploration . 🌟
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxythian-4-yl)methyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of a thian-4-ylmethylamine derivative with a thiadiazole carboxylic acid derivative. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxythian-4-yl)methyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted thiadiazole derivatives
Scientific Research Applications
N-[(4-methoxythian-4-yl)methyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets and inhibit the growth of pathogens and cancer cells.
Materials Science: Thiadiazole derivatives are used in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- N-(4-chlorophenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- N-(4-methylphenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Uniqueness
N-[(4-methoxythian-4-yl)methyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the thian-4-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S2/c1-3-4-10-11(20-16-15-10)12(17)14-9-13(18-2)5-7-19-8-6-13/h3-9H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUPMIHSIWLBMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2(CCSCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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